molecular formula C8H16N2O2 B13317158 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid

Cat. No.: B13317158
M. Wt: 172.22 g/mol
InChI Key: VBFIMGUGVIMXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-methylpiperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-amino-3-methylpiperidine in a suitable solvent such as ethanol.
  • Add chloroacetic acid to the solution.
  • Adjust the pH to basic conditions using a base such as sodium hydroxide.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the mixture and acidify it to precipitate the product.
  • Filter and purify the product using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(4-amino-3-methylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-6-5-10-3-2-8(6,9)4-7(11)12/h6,10H,2-5,9H2,1H3,(H,11,12)

InChI Key

VBFIMGUGVIMXGW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(CC(=O)O)N

Origin of Product

United States

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